

# In-depth Technical Guide: N-Boc-(+/-)-3-amino-hept-6-endimethylamide

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## Compound of Interest

Compound Name: *N-Boc-(+/-)-3-amino-hept-6-endimethylamide*

Cat. No.: *B1407159*

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IUPAC Name: (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate

## Executive Summary

This document provides a comprehensive overview of **N-Boc-(+/-)-3-amino-hept-6-endimethylamide**, a carbamate derivative with potential applications in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on providing a detailed theoretical framework for its synthesis, potential biological relevance, and general experimental approaches based on established methodologies for similar N-Boc protected amino amides.

## Chemical Properties and Structure

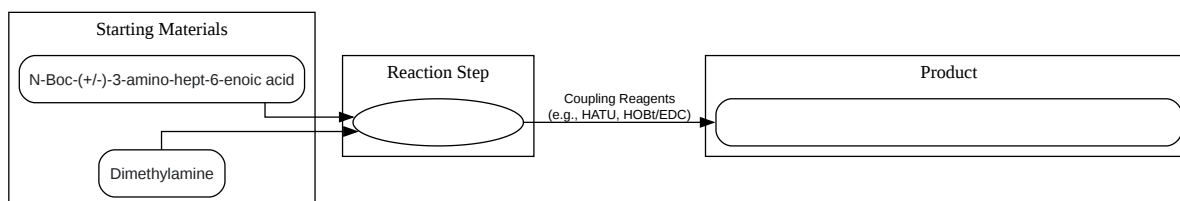
Property	Value	Reference
IUPAC Name	(+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate	[1]
Molecular Formula	C <sub>14</sub> H <sub>26</sub> N <sub>2</sub> O <sub>3</sub>	
Molecular Weight	270.37 g/mol	[1]
Structure	A heptene backbone with a dimethylamide at position 1, a Boc-protected amine at position 3, and a terminal double bond.	

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate is not readily available in the cited literature, a general synthetic strategy can be proposed based on established methods for the preparation of N-Boc protected amino amides.

### Proposed Synthetic Pathway

A plausible synthetic route would involve the coupling of a suitable N-Boc protected amino acid with dimethylamine. The starting material would be N-Boc-(+/-)-3-amino-hept-6-enoic acid.



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Caption: Proposed synthesis of the target compound.

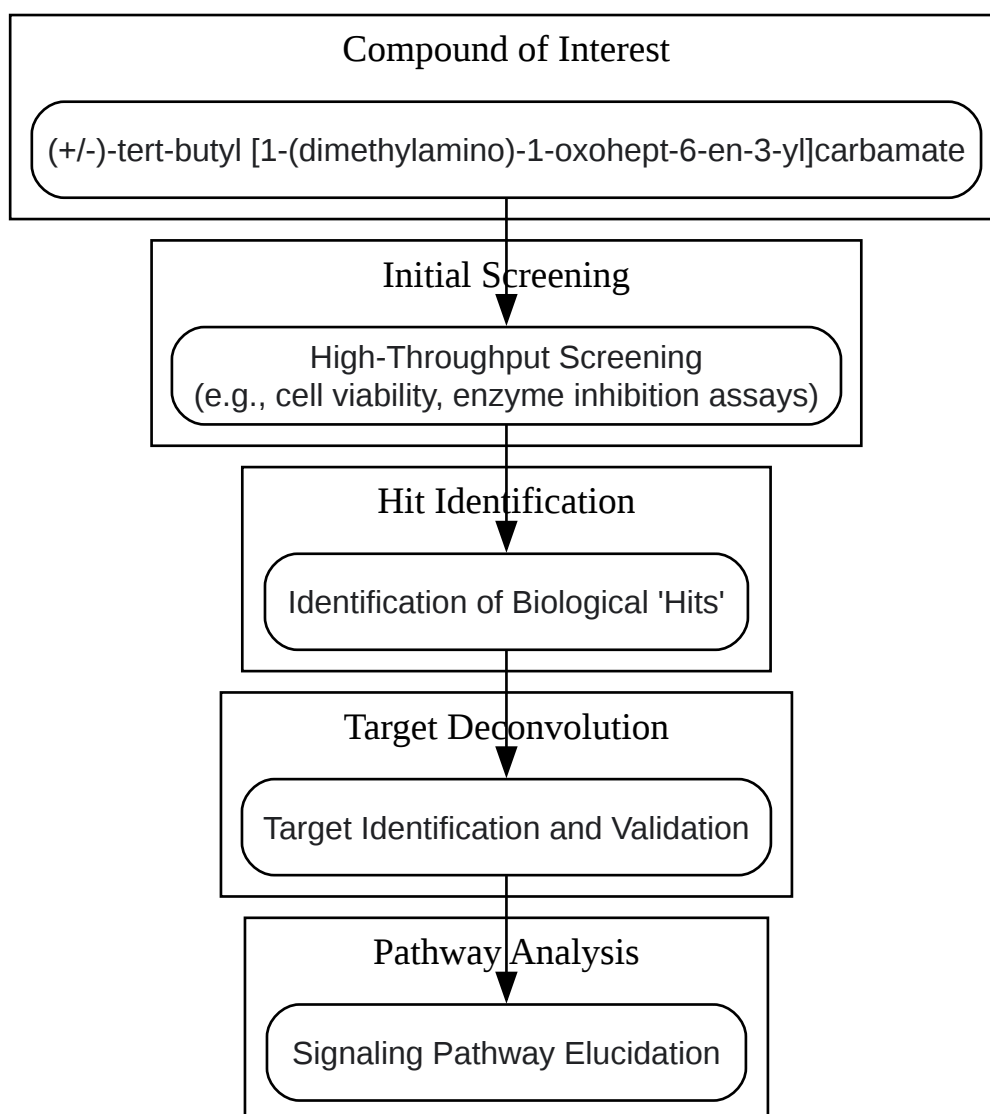
## General Experimental Protocol for Amide Coupling:

- **Activation of the Carboxylic Acid:** The N-Boc protected amino acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to activate the carboxylic acid.
- **Amine Addition:** Dimethylamine is added to the reaction mixture.
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.
- **Work-up and Purification:** Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure **N-Boc-(+/-)-3-amino-hept-6-endimethylamide**.

## Potential Biological Activity and Signaling Pathways

Specific biological activity and associated signaling pathways for (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate have not been reported. However, the carbamate functional group is a common motif in a wide range of biologically active compounds. Carbamates are known to act as inhibitors of various enzymes, such as acetylcholinesterase, and can also be found in anticancer and antimicrobial agents.

The presence of the N-Boc protecting group suggests that this compound is likely an intermediate in the synthesis of a more complex molecule. The final, deprotected amine could be the biologically active component, potentially targeting receptors or enzymes where a primary or secondary amine is crucial for binding.



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Caption: A general workflow for investigating biological activity.

## Conclusion

**N-Boc-(+/-)-3-amino-hept-6-endimethylamide**, with the IUPAC name (+/-)-tert-butyl [1-(dimethylamino)-1-oxohept-6-en-3-yl]carbamate, is a chiral, unsaturated amino amide derivative. While specific experimental data and biological studies on this particular molecule are currently lacking in the public domain, its structure suggests its role as a synthetic intermediate. The methodologies for its synthesis are well-established in peptide and medicinal chemistry. Further research is required to elucidate its specific properties, biological activities,

and potential applications in drug discovery and development. Professionals in the field are encouraged to use the general protocols outlined in this guide as a starting point for their investigations.

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## References

- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
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